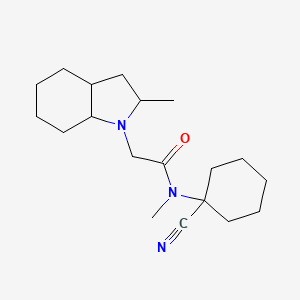

![molecular formula C15H10BrNO3 B2981811 3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid CAS No. 1049617-62-0](/img/structure/B2981811.png)

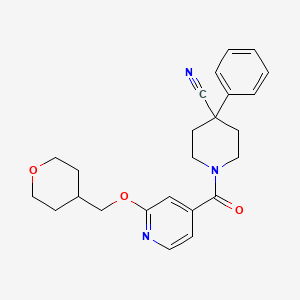

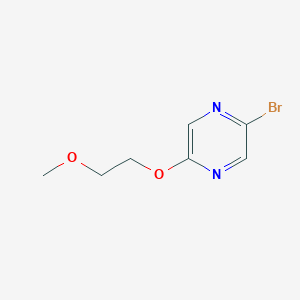

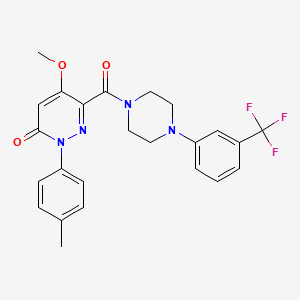

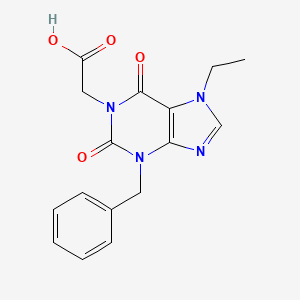

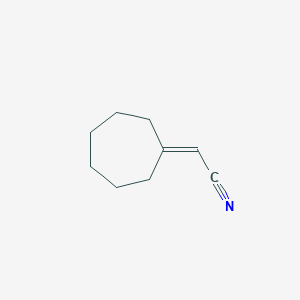

3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid (3-B4-2CB) is an organic compound with a unique chemical structure. It is a member of the benzene family, and has a wide range of applications in scientific research.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Transformations

- The study by Charbonnière et al. (2002) elaborates on the synthesis of ligands with bromo and ester functionalities through carboethoxylation and saponification processes, showcasing the versatility of bromo-substituted compounds in ligand design for potential biological labeling applications Charbonnière, Weibel, & Ziessel, 2002.

- Goodman and Detty (2004) demonstrated the use of selenoxides as catalysts for bromination of organic substrates, indicating the role of bromo-substituted compounds in organic synthesis and the preparation of structurally diverse molecules Goodman & Detty, 2004.

- Moriyama, Nakamura, and Togo (2014) described the oxidative debenzylation of N-benzyl amides and O-benzyl ethers, underscoring the utility of bromo compounds in the selective removal of benzyl protecting groups, a crucial step in the synthesis of complex molecules Moriyama, Nakamura, & Togo, 2014.

Biological Evaluations

- Öztaşkın et al. (2017) investigated novel bromophenols for their antioxidant activities and inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase, suggesting that bromo-substituted compounds could have therapeutic potential Öztaşkın, Taslimi, Maraş, Gülçin, & Göksu, 2017.

Environmental Impact and Degradation

- Manasfi, Storck, Ravier, Demelas, Coulomb, and Boudenne (2015) explored the degradation products of benzophenone-3 in chlorinated seawater swimming pools, revealing the environmental behavior of bromo-substituted organic compounds and their transformation products in aquatic environments Manasfi, Storck, Ravier, Demelas, Coulomb, & Boudenne, 2015.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to participate in suzuki–miyaura cross-coupling reactions .

Mode of Action

The mode of action of 3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid is likely to involve its interaction with transition metal catalysts in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

It’s plausible that the compound could affect pathways involving carbon-carbon bond formation, given its potential role in suzuki–miyaura cross-coupling reactions .

Result of Action

Given its potential role in suzuki–miyaura cross-coupling reactions, it’s plausible that the compound could facilitate the formation of new carbon-carbon bonds .

Propiedades

IUPAC Name |

3-bromo-4-[(2-cyanophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO3/c16-13-7-10(15(18)19)5-6-14(13)20-9-12-4-2-1-3-11(12)8-17/h1-7H,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPQTELRKRTKOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C(=O)O)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B2981728.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide](/img/structure/B2981738.png)

![N,N-diethyl-3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]amino]benzamide](/img/structure/B2981746.png)

![5-(4-chlorobenzyl)-7-(4-fluorobenzoyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2981750.png)

![(3-(3,5-dichloro-2,4,6-trimethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)(thiophen-2-yl)methanone](/img/structure/B2981751.png)